molecular formula C16H19ClF2O3 B1326059 Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate CAS No. 951887-32-4

Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate

Cat. No. B1326059
M. Wt: 332.77 g/mol
InChI Key: RNQHLAWKWYNVEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of various reagents and catalysts to form the desired molecular structures. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, indicating the potential for diverse synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior. The paper on the X-ray structure of 8-ethoxy-4-cyclooctenyltellurium trichloride provides detailed information on the molecular structure determined from X-ray diffraction data . Although this compound is not the same as ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate, the methodology and analysis can be applied to determine the structure of a wide variety of organic compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the TeO2-oxidation of alkenes to alkanediol diacetates and alkanediol monoacetates is discussed, which involves intermediates such as β-chloroalkyltellurium compounds . This indicates that similar compounds may undergo oxidation reactions under the right conditions. The synthesis paper also mentions the existence of the compound in the solid as the enamine tautomer, which suggests that tautomerism could be a relevant factor in the chemical reactions of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure and the nature of their chemical bonds. The paper on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides information on bond distances and hydrogen bonding, which are important factors in determining the physical properties such as melting point, solubility, and chemical reactivity . The trifluoromethyl heterocycles paper suggests that the presence of trifluoromethyl groups can significantly influence the chemical properties of a compound, such as its acidity and electrophilic character .

Scientific Research Applications

1. Chiral Intermediate Synthesis

Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate is employed as a chiral intermediate in the synthesis of various pharmaceutical compounds. For example, a ketoreductase KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is then used for synthesizing specific esters with high yield and enantiomeric purity, indicating its relevance in the production of precise chiral compounds (Guo et al., 2017).

2. Polymorphism Characterization

The compound has been studied for its polymorphic forms, particularly in its hydrochloride version. These forms exhibit similar spectra and diffraction patterns, presenting challenges in analytical and physical characterization, which underscores its importance in the investigation of pharmaceutical polymorphism (Vogt et al., 2013).

3. Biocatalysis for Chiral Precursor Synthesis

A new carbonyl reductase, Rh CR, was identified for efficiently reducing a related ketoester to produce a chiral precursor for the synthesis of (R)-α-lipoic acid. This showcases the compound's role in facilitating the production of important chiral intermediates through biocatalysis (Chen et al., 2014).

4. Synthesis of Diverse Heterocycles

The related compound, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, indicating the versatility of these compounds in organic synthesis (Honey et al., 2012).

5. Synthesis of Quinoline Derivatives

The compound has been utilized in the synthesis of quinoline derivatives, a class of compounds with significant pharmacological activities. This is achieved through condensation reactions, indicating its utility in constructing complex heterocyclic structures (Degtyarenko et al., 2007).

6. Optical and Structural Studies

Derivatives of the compound, specifically pyrano[3,2-c]quinoline derivatives, have been investigated for their photovoltaic properties and applications in photodiode fabrication. This points towards its potential use in developing new materials for electronic applications (Zeyada et al., 2016).

properties

IUPAC Name

ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF2O3/c1-2-22-16(21)8-6-4-3-5-7-15(20)11-9-13(18)14(19)10-12(11)17/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQHLAWKWYNVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234607
Record name Ethyl 2-chloro-4,5-difluoro-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate

CAS RN

951887-32-4
Record name Ethyl 2-chloro-4,5-difluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4,5-difluoro-η-oxobenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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